5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid
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Overview
Description
5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound is characterized by its quinomethane core, which is substituted with carboxyl and hydroxy groups, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoic acid with a suitable aldehyde under acidic conditions, followed by oxidation to introduce the carboxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinomethane core, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxy and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinomethane core allows it to participate in redox reactions, influencing various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Aurintricarboxylic acid: Shares a similar quinomethane structure and is known for its biological activities.
Benzoic acid derivatives: Compounds like 2-hydroxybenzoic acid and its derivatives have similar functional groups and chemical properties.
Uniqueness
5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both carboxyl and hydroxy groups on the quinomethane core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-[1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-8(9-2-4-13(17)11(6-9)15(19)20)10-3-5-14(18)12(7-10)16(21)22/h2-7,17H,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUNJUHSRLTITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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